molecular formula C25H22N2O2 B7695789 N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-phenylbenzamide

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-phenylbenzamide

Cat. No. B7695789
M. Wt: 382.5 g/mol
InChI Key: FXYSZZIIHKKFHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-phenylbenzamide, also known as HMN-214, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer therapy. This compound belongs to the class of N-phenylbenzamides and has been shown to exhibit potent anti-tumor activity in various preclinical models.

Mechanism of Action

The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-phenylbenzamide involves the inhibition of tubulin polymerization, which is a critical step in cell division. This compound binds to the colchicine-binding site on tubulin, leading to the disruption of microtubule dynamics and the inhibition of cell division. This results in the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to exhibit potent anti-tumor activity in various preclinical models. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth.

Advantages and Limitations for Lab Experiments

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-phenylbenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It exhibits potent anti-tumor activity in various preclinical models, making it a useful tool for studying cancer biology. However, this compound also has some limitations. It has poor solubility in aqueous solutions, which can limit its use in certain assays. In addition, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-phenylbenzamide. One area of interest is the development of more potent and selective analogs of this compound. Another area of interest is the investigation of the synergistic effects of this compound with other anti-cancer agents, such as chemotherapy and radiation therapy. In addition, the safety and efficacy of this compound in clinical trials need to be evaluated to determine its potential as a cancer therapy. Finally, the mechanism of action of this compound needs to be further elucidated to identify potential targets for drug development.

Synthesis Methods

The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-phenylbenzamide involves a multi-step process that starts with the reaction of 2-hydroxy-7-methylquinoline with benzyl chloride to yield the intermediate benzyl-2-hydroxy-7-methylquinoline. This intermediate is then reacted with 2-methylbenzoic acid to form the final product, this compound. The synthesis of this compound has been optimized to achieve high yields and purity.

Scientific Research Applications

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-phenylbenzamide has been extensively studied for its potential applications in cancer therapy. It has been shown to exhibit potent anti-tumor activity in various preclinical models, including breast cancer, lung cancer, and leukemia. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

properties

IUPAC Name

2-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O2/c1-17-12-13-19-15-20(24(28)26-23(19)14-17)16-27(21-9-4-3-5-10-21)25(29)22-11-7-6-8-18(22)2/h3-15H,16H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYSZZIIHKKFHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3)C(=O)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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